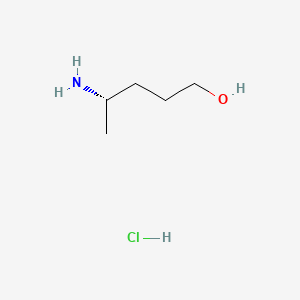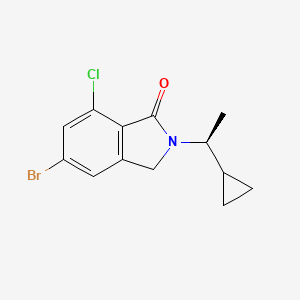
(S)-4-Aminopentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Aminopentan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminopentan-1-ol hydrochloride typically involves the reduction of (S)-4-Aminopentanoic acid or its derivatives. One common method is the catalytic hydrogenation of (S)-4-Aminopentanoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures and pressures to yield (S)-4-Aminopentan-1-ol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the hydrochloride salt. Quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4-oxopentanoic acid or 4-oxopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-acyl derivatives or esters.
Scientific Research Applications
(S)-4-Aminopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Aminopentan-1-ol hydrochloride is primarily related to its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions contribute to the compound’s biological activity and its role as an intermediate in drug synthesis.
Comparison with Similar Compounds
®-4-Aminopentan-1-ol hydrochloride: The enantiomer of (S)-4-Aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities.
4-Aminobutan-1-ol hydrochloride: A shorter chain analogue with different reactivity and applications.
4-Aminopentanoic acid hydrochloride: The carboxylic acid precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its dual functional groups (amino and hydroxyl) make it a versatile intermediate in various chemical transformations.
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(4S)-4-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
DLOGMTRDVUURIL-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CCCO)N.Cl |
Canonical SMILES |
CC(CCCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)



![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)

![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)





![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
